

# Envonalkib Demonstrates Superior Progression-Free Survival in Landmark Phase III Trial

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## Compound of Interest

Compound Name: *Envonalkib*

Cat. No.: *B10827855*

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**Envonalkib**, a novel anaplastic lymphoma kinase (ALK) inhibitor, has shown a significant improvement in progression-free survival (PFS) for treatment-naïve patients with ALK-positive non-small cell lung cancer (NSCLC) when compared to the first-generation inhibitor, crizotinib. The pivotal phase III clinical trial (NCT04009317) provides robust evidence of **Envonalkib**'s efficacy, positioning it as a formidable new option in the therapeutic arsenal against this molecularly defined subset of lung cancer. This guide offers an objective comparison of **Envonalkib**'s performance against other ALK inhibitors, supported by data from clinical trials and network meta-analyses.

## Head-to-Head Comparison: **Envonalkib** vs. **Crizotinib**

The multi-center, randomized, open-label, phase III trial (NCT04009317) serves as the primary source of independent validation for **Envonalkib**'s PFS benefit. The study enrolled 264 treatment-naïve patients with advanced ALK-positive NSCLC, randomizing them to receive either **Envonalkib** or crizotinib.

## Key Efficacy Endpoints

The primary endpoint of the study was progression-free survival as assessed by an Independent Review Committee (IRC). The results demonstrated a statistically significant and clinically meaningful improvement in PFS for patients treated with **Envonalkib**.

Efficacy Endpoint	Envonalkib (n=131)	Crizotinib (n=133)	Hazard Ratio (95% CI)	p-value
Median PFS (IRC-assessed)	24.87 months (15.64-30.36)	11.60 months (8.28-13.73)	0.47 (0.34-0.64)	<0.0001
Objective Response Rate (ORR)	81.68%	70.68%	-	0.056
Median Duration of Response	25.79 months	11.14 months	-	0.0003
CNS Objective Response Rate*	78.95%	23.81%	-	-

For patients with baseline brain target lesions.

These data clearly indicate that **Envonalkib** more than doubles the median time to disease progression compared to crizotinib.<sup>[1][2][3][4][5][6]</sup> The consistency of these results was noted across various patient subgroups.<sup>[7]</sup>

## Safety and Tolerability

While **Envonalkib** demonstrated a superior efficacy profile, it was associated with a higher incidence of Grade 3 or higher treatment-related adverse events (TRAEs) compared to crizotinib (55.73% vs. 42.86%).<sup>[1][2][3][4][5][8]</sup> However, the rate of permanent treatment discontinuation due to TRAEs was low at 6.11% for **Envonalkib**, and no treatment-related deaths were reported, suggesting a manageable safety profile for long-term administration.<sup>[7]</sup>

## Broader Context: Envonalkib in the Landscape of ALK Inhibitors

To provide a comprehensive perspective, it is essential to compare **Envonalkib**'s performance with other second and third-generation ALK inhibitors. While direct head-to-head trials with all comparators are not available, network meta-analyses of clinical trial data offer indirect comparisons of their efficacy.

ALK Inhibitor	Generation	Median PFS (vs. Crizotinib)
Envonalkib	Second	24.87 months
Alectinib	Second	~34.8 months
Brigatinib	Second	Not directly compared in a head-to-head trial with Crizotinib in first line, but network meta-analyses suggest superiority.
Lorlatinib	Third	Not directly compared in a head-to-head trial with Crizotinib in first line, but network meta-analyses suggest superiority.

Network meta-analyses consistently demonstrate that second and third-generation ALK inhibitors, such as alectinib and brigatinib, significantly improve progression-free survival relative to crizotinib.<sup>[8][9][10]</sup> Alectinib, for instance, has shown a median PFS of approximately 34.8 months in its pivotal trial against crizotinib. While **Envonalkib's** median PFS of 24.87 months is a substantial improvement over crizotinib, these indirect comparisons are important for clinical decision-making.

## Experimental Protocols

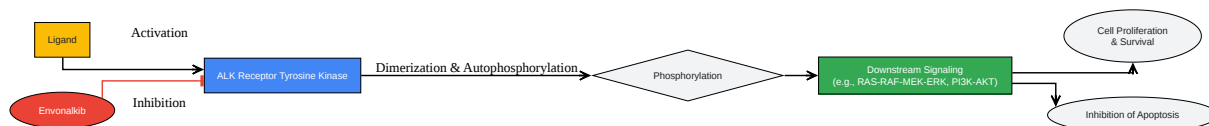
### Phase III Trial of Envonalkib vs. Crizotinib (NCT04009317) Methodology

- Study Design: A randomized, multicenter, open-label, phase III trial.
- Participants: 264 patients with treatment-naïve, advanced, ALK-positive non-small cell lung cancer.
- Randomization: Patients were randomized in a 1:1 ratio to receive either **Envonalkib** or crizotinib.

- Intervention:
  - **Envonalkib** arm: **Envonalkib** administered orally.
  - Crizotinib arm: Crizotinib administered orally.
- Primary Endpoint: Progression-free survival (PFS) as assessed by an Independent Review Committee (IRC).
- Secondary Endpoints: Objective response rate (ORR), duration of response, overall survival (OS), and safety.
- Data Cutoff for Primary Analysis: August 31, 2022.

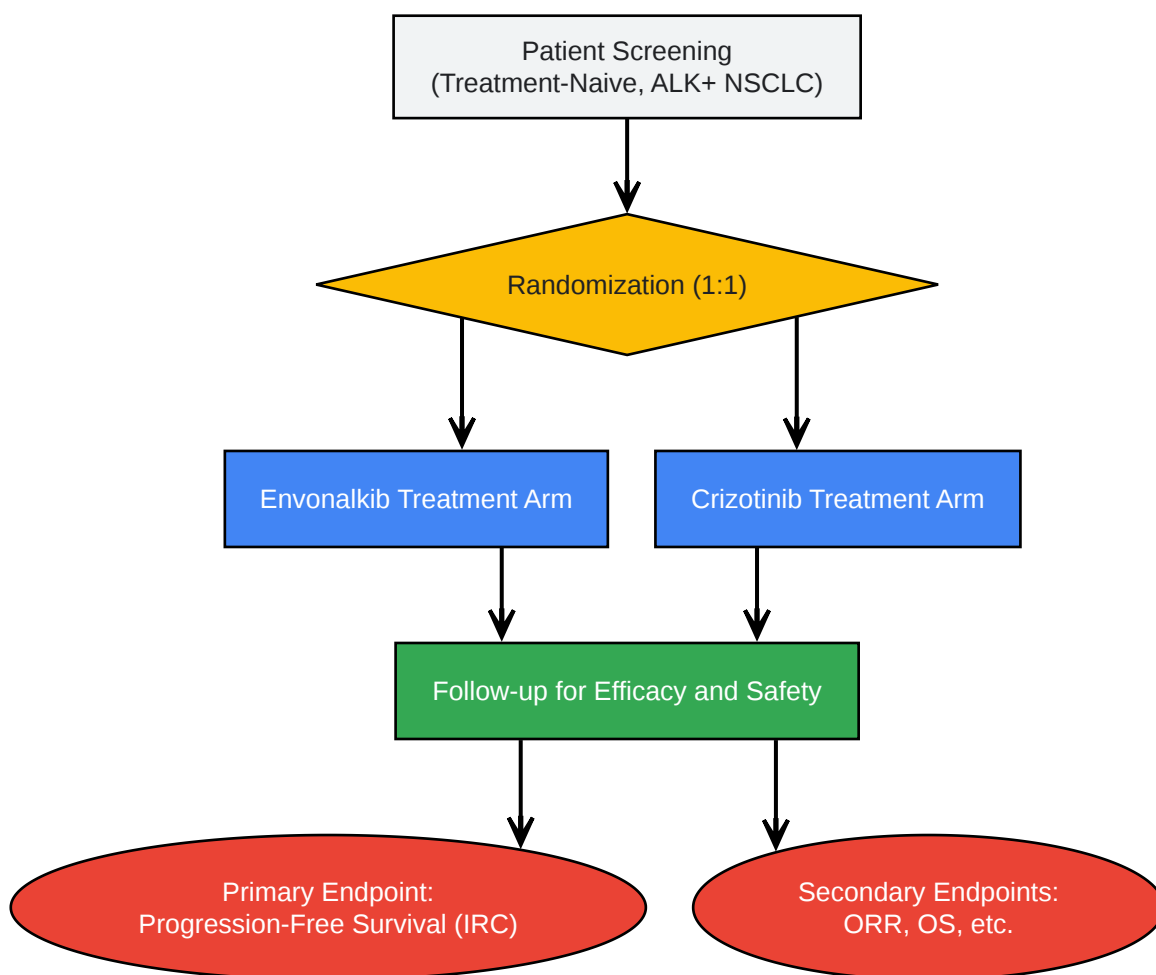
## Visualizing the Science

To better understand the biological context and experimental design, the following diagrams are provided.



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Caption: ALK Signaling Pathway and **Envonalkib**'s Mechanism of Action.



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Caption: Workflow of the NCT04009317 Clinical Trial.

## Conclusion

The independent validation from the NCT04009317 phase III trial confirms that **Envonalkib** offers a statistically significant and clinically meaningful improvement in progression-free survival for treatment-naïve patients with ALK-positive NSCLC compared to crizotinib.[1][2][3][4][5][6] Its efficacy, particularly in delaying disease progression and its activity in the central nervous system, establishes it as a potent new therapeutic option. While indirect comparisons with other second and third-generation ALK inhibitors are important for clinical context, **Envonalkib's** robust performance in its pivotal trial marks a significant advancement in the personalized treatment of ALK-positive lung cancer. Further real-world evidence will be valuable in substantiating its long-term effectiveness and safety in a broader patient population.

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